3-Hydroxy-4-methoxythiophenol CAS number and properties
3-Hydroxy-4-methoxythiophenol CAS number and properties
As a Senior Application Scientist, evaluating a raw material requires looking beyond its basic structural formula to understand its thermodynamic behavior, reactivity profile, and mechanistic utility in complex syntheses. 3-Hydroxy-4-methoxythiophenol (CAS 69845-06-3) is a highly specialized, bifunctional aromatic building block. It is most prominently utilized in the pharmaceutical industry as a critical intermediate in the synthesis of Linerixibat (GSK2330672), an ileal bile acid transporter (IBAT) inhibitor designed for the treatment of cholestatic liver diseases and associated pruritus[1][2].
This technical guide deconstructs the physicochemical properties of 3-hydroxy-4-methoxythiophenol and provides a field-validated, causality-driven protocol for its application in advanced active pharmaceutical ingredient (API) synthesis.
Physicochemical Profiling & Structural Causality
The synthetic value of 3-hydroxy-4-methoxythiophenol lies in the orthogonality of its reactive sites. The molecule features a thiol group (-SH) and a hydroxyl group (-OH) on an electron-rich aromatic ring, modulated by a methoxy group (-OCH3).
The electron-donating nature of the methoxy group enriches the aromatic ring, but more importantly, the distinct pKa values of the thiol ( pKa≈6.5 ) and the phenol ( pKa≈10.0 ) provide a critical thermodynamic window. This differential allows for chemoselective functionalization —meaning we can activate the sulfur atom for nucleophilic attack without unintended side reactions at the oxygen atom.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Causality / Relevance in Synthesis |
|---|---|---|
| Chemical Name | 3-Hydroxy-4-methoxythiophenol | Defines the bifunctional nucleophilic sites. |
| CAS Number | 69845-06-3 | Standard regulatory identifier[3][4]. |
| Molecular Formula | C₇H₈O₂S | Base mass for stoichiometric calculations[5][6]. |
| Molecular Weight | 156.20 g/mol | Utilized for precise molar equivalents in API scale-up[5]. |
| Melting Point | 41 - 42 °C | Solid at room temp; requires gentle heating or solvent for liquid transfer[7][8]. |
| Boiling Point | 110 - 115 °C (at 1.5 Torr) | High boiling point necessitates vacuum distillation for purification[7]. |
| Density | 1.254 ± 0.06 g/cm³ | Relevant for phase separation dynamics during aqueous workups[7]. |
(Data curated from ChemicalBook and Chemdad[5][7])
Mechanistic Role in API Synthesis: The Linerixibat Pathway
In drug development, 3-hydroxy-4-methoxythiophenol is the foundational nucleophile used to open chiral epoxides, specifically (R)-2-butyl-2-ethyloxirane[2][9]. The success of this step dictates the enantiomeric purity and yield of the downstream API.
The logic of the pathway relies on base catalysis. By introducing a specific equivalent of sodium hydroxide (NaOH), the thiol is selectively deprotonated to form a highly reactive thiolate. This thiolate executes a regioselective SN2 attack on the less hindered carbon of the chiral epoxide, generating a chiral thioether intermediate while leaving the phenolic hydroxyl intact for later structural elaboration[2].
Reaction pathway of 3-hydroxy-4-methoxythiophenol in Linerixibat synthesis.
Validated Experimental Methodology: Regioselective Epoxide Ring-Opening
To ensure reproducibility and high yield, the following protocol is designed as a self-validating system . Every operational step includes an observable metric to confirm the mechanistic causality is functioning as intended, adapted from the patent literature for GSK2330672[2].
Step 1: Reactant Charging & Inertion
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Procedure: Charge a reaction vessel with 3-hydroxy-4-methoxythiophenol (1.0 eq, 3.61 mmol), (R)-2-butyl-2-ethyloxirane (1.1 eq, 3.97 mmol), and ethanol (3.4 mL). Blanket the system thoroughly with dry nitrogen gas.
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Causality & Validation: Nitrogen protection is non-negotiable. The electron-rich thiol is highly susceptible to oxidative dimerization into a disulfide. Validation: A clear, homogenous solution without precipitating disulfide dimers validates the inert atmosphere.
Step 2: Base-Catalyzed Chemoselective Activation
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Procedure: Introduce a solution of NaOH (2.2 eq, 7.94 mmol) dissolved in water (2.3 mL). Stir the mixture at ambient temperature for 20 hours.
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Causality & Validation: NaOH acts as the chemoselective trigger. It deprotonates the thiol to form a nucleophilic thiolate. The biphasic EtOH/H₂O system ensures solvation of both the organic epoxide and the inorganic base. Validation: The consumption of the starting materials via TLC or HPLC after 20 hours confirms the kinetics of the SN2 attack.
Step 3: Orthogonal Phase Separation (Impurity Purge)
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Procedure: Add toluene (4 mL) to the reaction mixture, stir briefly for 2 minutes, allow phase separation, and discard the upper organic layer.
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Causality & Validation: This is a critical purification mechanism. At the high pH of the reaction, the target chiral thioether intermediate possesses a deprotonated phenoxide group, rendering it highly water-soluble. Toluene selectively extracts unreacted epoxide and non-polar byproducts. Validation: The retention of the product mass in the aqueous phase validates the success of the basic workup.
Step 4: Product Recovery via Acidification
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Procedure: Neutralize the retained aqueous layer with 2N HCl until slightly acidic, followed by a second extraction with fresh toluene.
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Causality & Validation: Acidification reprotonates the phenoxide back to a neutral phenol. This drastic shift in the partition coefficient (LogP) drives the target chiral thioether intermediate into the lipophilic toluene phase. Validation: High mass recovery in the organic layer at this stage definitively validates the completion of the reaction and the efficacy of the phase-transfer dynamics.
References
- Title: WO2018002827A1 - Synthetic methods (GSK2330672 Synthesis)
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Title: Development of an Enzymatic Process for the Production of (R)-2-Butyl-2-ethyloxirane Source: Organic Process Research & Development (ACS Publications) URL: [Link]
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Title: GSK 2330672, LINERIXIBAT Source: New Drug Approvals URL: [Link]
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Title: 3-hydroxy-4-methoxythiophenol Properties Source: Chemdad URL: [Link]
Sources
- 1. AU2017286943B2 - Synthetic methods - Google Patents [patents.google.com]
- 2. WO2018002827A1 - Synthetic methods - Google Patents [patents.google.com]
- 3. Phenole und deren derivate [m.chemicalbook.com]
- 4. nextsds.com [nextsds.com]
- 5. 3-hydroxy-4-methoxythiophenol | 69845-06-3 [chemicalbook.com]
- 6. PRODUCT - Chemme.com [chemme.com]
- 7. 3-hydroxy-4-methoxythiophenol Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. pubs.acs.org [pubs.acs.org]
